An In-depth Technical Guide to 2-Fluoro-4-methoxybenzonitrile
An In-depth Technical Guide to 2-Fluoro-4-methoxybenzonitrile
This guide provides a comprehensive technical overview of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile compound, grounding all information in established scientific principles and data.
Introduction and Core Molecular Features
2-Fluoro-4-methoxybenzonitrile is a substituted aromatic compound that has garnered significant interest as a versatile building block in various chemical industries.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the precise introduction of its structural motifs can lead to enhanced biological activity and optimized physicochemical properties.[1]
The molecule's chemical personality is defined by the interplay of three key functional groups attached to a benzene ring:
-
A Nitrile Group (-C≡N): A highly versatile functional moiety that serves as a precursor to amines, carboxylic acids, and amides.
-
A Fluorine Atom (-F): The most electronegative element, its presence can significantly modulate a molecule's pKa, metabolic stability, and binding affinity to biological targets.[2]
-
A Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties of the aromatic ring and can affect solubility.
This unique combination of functional groups makes 2-Fluoro-4-methoxybenzonitrile an ideal starting point for constructing complex organic molecules.[1]
Caption: Core structure and key functional groups.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The properties of 2-Fluoro-4-methoxybenzonitrile are summarized below.
Core Physicochemical Data
The following table outlines the key computed and experimentally determined properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 94610-82-9 | [3][4] |
| Molecular Formula | C₈H₆FNO | [3][4][5] |
| Molecular Weight | 151.14 g/mol | [3][4] |
| Monoisotopic Mass | 151.043341977 Da | [3] |
| Melting Point | 59-65 °C | [4][6][7] |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | [4][6] |
| Density | 1.2 ± 0.1 g/cm³ | [4][6] |
| Flash Point | 95.3 ± 21.8 °C | [4][6] |
| Refractive Index | 1.505 | [4][6] |
| XLogP3 | 1.7 | [3] |
| Topological Polar Surface Area | 33 Ų | [3] |
Structural Identifiers
| Identifier | String | Source(s) |
| IUPAC Name | 2-fluoro-4-methoxybenzonitrile | [3] |
| SMILES | COC1=CC(=C(C=C1)C#N)F | [3] |
| InChIKey | HWKUZTFIZATJPM-UHFFFAOYSA-N | [3] |
Spectroscopic Analysis
The structural features of 2-Fluoro-4-methoxybenzonitrile give rise to a predictable spectroscopic signature, which is crucial for its identification and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methoxy protons will appear as a sharp singlet, typically around 3.8 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the unique electronic environment.[3] Key signals include the nitrile carbon (C≡N) around 118-120 ppm, the methoxy carbon (-OCH₃) around 55 ppm, and the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint based on the vibrational frequencies of its functional groups.[8]
-
C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹.
-
C-F Stretch: A strong absorption will appear in the 1000-1350 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong band will be present around 1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Multiple bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry: The monoisotopic mass is 151.0433 Da.[3] High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition, with the molecular ion peak [M]⁺ appearing at m/z ≈ 151.0433.
Synthesis and Reactivity
The synthetic utility and reaction pathways of 2-Fluoro-4-methoxybenzonitrile are central to its role as a chemical intermediate.
Representative Synthesis Protocol
While multiple synthetic routes exist, a common and effective method involves the cyanation of a halogenated precursor, such as 2-fluoro-4-bromoanisole, using a cyanide source like copper(I) cyanide or zinc cyanide. This approach is analogous to the synthesis of similar substituted benzonitriles.[9][10]
Protocol: Cyanation of 2-Fluoro-4-bromoanisole
This protocol is a representative example based on established methodologies for aryl nitrile synthesis.
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-4-bromoanisole (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous dimethylformamide (DMF) as the solvent.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 10-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and ammonia to complex with the copper salts.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2-Fluoro-4-methoxybenzonitrile.[10]
Caption: General workflow for the synthesis of 2-Fluoro-4-methoxybenzonitrile.
Chemical Reactivity
The reactivity of 2-Fluoro-4-methoxybenzonitrile is dictated by its functional groups, offering multiple avenues for further chemical transformation.
-
Nitrile Group Transformations: The nitrile is the most versatile handle for subsequent reactions.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-4-methoxybenzoic acid or 2-fluoro-4-methoxybenzamide, respectively.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) converts the nitrile to (2-fluoro-4-methoxyphenyl)methanamine.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.
-
-
Aromatic Ring Substitution: The methoxy group is a strong activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para directing group. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the methoxy group (positions 3 and 5).
Caption: Key transformations of the nitrile functional group.
Applications in Research and Industry
The primary application of 2-Fluoro-4-methoxybenzonitrile is as a high-value intermediate in the synthesis of complex organic molecules.[1]
-
Pharmaceuticals: It is a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs). The 2-fluoro-4-methoxyphenyl moiety is present in various drug candidates. The fluorine atom is often strategically incorporated to block metabolic oxidation, increase binding affinity, or modulate the acidity of nearby functional groups.[1][2]
-
Agrochemicals: The compound serves as an intermediate in the development of modern pesticides, herbicides, and plant growth regulators, where the fluorinated aromatic structure can contribute to enhanced efficacy and environmental stability.[1]
-
Materials Science: Substituted benzonitriles are precursors for specialty polymers, liquid crystals, and dyes. While less common, this compound could be explored for creating materials with specific thermal or electronic properties.[11]
Safety and Handling
2-Fluoro-4-methoxybenzonitrile is a hazardous substance and must be handled with appropriate safety precautions. The following information is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.[12][13]
GHS Hazard Classification
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowed. / H302: Harmful if swallowed. | [3][6][7] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | [4][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][4][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [3][4][7] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | [4] |
| STOT - Single Exposure | H335: May cause respiratory irritation. | [7] |
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[4][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][13] Keep away from incompatible materials such as strong oxidizing agents.
References
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- 2-Fluoro-4-methoxybenzonitrile | C8H6FNO | CID 639878. PubChem.
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- 94610-82-9, 2-Fluoro-4-methoxybenzonitrile Formula. ECHEMI.
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- 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443. PubChem.
- Synthesis routes of 2-Fluoro-4-methylbenzonitrile. Benchchem.
- SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzonitrile. TCI Chemicals.
- Electronic Supplementary Inform
- Safety Data Sheet - 2-Fluoro-6-methoxybenzonitrile. Biosynth.
- Synthesis of 3-fluoro-4-methoxybenzonitrile. PrepChem.com.
- SAFETY D
- 2-Fluoro-4-methoxybenzonitrile | CAS 94610-82-9. Santa Cruz Biotechnology.
- 94610-82-9 Cas No. | 2-Fluoro-4-methoxybenzonitrile. Apollo Scientific.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
- Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innov
- Infrared Spectroscopy (IR Spectroscopy ) Part-4 IR frequencies / Wave numbers. YouTube.
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